molecular formula C29H37N7O2S B2708603 Cdk9-IN-7 CAS No. 2369981-71-3

Cdk9-IN-7

Katalognummer B2708603
CAS-Nummer: 2369981-71-3
Molekulargewicht: 547.72
InChI-Schlüssel: LLMKBTGLZJIAMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cdk9-IN-7 is a small molecule inhibitor that targets the cyclin-dependent kinase 9 (CDK9). CDK9 is a protein kinase that plays a critical role in transcriptional regulation by phosphorylating the RNA polymerase II (RNAPII) C-terminal domain (CTD). This compound has been shown to inhibit CDK9 activity and suppress the growth of cancer cells in preclinical studies.

Wissenschaftliche Forschungsanwendungen

Transcription Regulation and Cancer Therapy

Cdk9-IN-7, a CDK9 inhibitor, has significant implications in transcription regulation, which is vital for cell growth, differentiation, and viral pathogenesis. Its inhibition contributes to the anticancer activity of many CDK inhibitors under clinical investigation. CDK9 is also a key player in the transcriptional regulation of short-lived antiapoptotic proteins critical for the survival of transformed cells. Inhibiting CDK9 activity could induce growth arrest and apoptosis of cancer cells, making it a potential target for cancer therapy (Wang & Fischer, 2008), (Sonawane et al., 2016).

Gene Reactivation in Cancer

This compound has been shown to reactivate epigenetically silenced genes in cancer. This reactivation leads to restored tumor suppressor gene expression, cell differentiation, and activation of endogenous retrovirus genes, providing a promising approach for epigenetic therapy in cancer (Zhang et al., 2018).

Role in Prostate and Ovarian Cancer

CDK9 inhibitors like this compound have shown potential as therapeutic options in prostate and ovarian cancer. They can confine the hyperactivity of androgen receptor and the expression of anti-apoptotic proteins, main causes of prostate cancer development and progression. High expression of CDK9 is also an independent predictor of poor prognosis in osteosarcoma and ovarian cancer patients, suggesting its potential as a novel prognostic marker and therapeutic target in these cancers (Rahaman et al., 2016), (Wang et al., 2019).

CDK9 Inhibition and Metabolic Changes

Inhibiting CDK9 induces metabolic stress in cancer cells, characterized by down-regulation of mitochondrial oxidative phosphorylation and ATP depletion. This metabolic switch could be exploited therapeutically, making CDK9 inhibition a potential strategy for targeting cancer cell metabolism (Itkonen et al., 2019).

Drug Development and Therapeutic Strategies

This compound and similar compounds are being developed and evaluated in clinical trials for various cancers. Their development represents an ongoing effort to create more specific and effective CDK9 inhibitors for cancer treatment. Emerging strategies include combining inhibitors against CDK9 activity with those against its upstream regulators or downstream effectors (Wu et al., 2020).

Eigenschaften

IUPAC Name

7-cyclopentyl-2-[4-(8-isothiocyanatooctanoylamino)anilino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N7O2S/c1-35(2)28(38)25-18-21-19-31-29(34-27(21)36(25)24-10-7-8-11-24)33-23-15-13-22(14-16-23)32-26(37)12-6-4-3-5-9-17-30-20-39/h13-16,18-19,24H,3-12,17H2,1-2H3,(H,32,37)(H,31,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMKBTGLZJIAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)NC(=O)CCCCCCCN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.